2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C10H12N2O3. It is primarily used for research purposes and has applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylpent-1-yn-3-amine with oxazole-4-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol: A related compound with similar structural features but different functional groups.
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another compound with an amino group and a carboxylic acid moiety.
Uniqueness
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its combination of an oxazole ring and a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(3-methylpent-1-yn-3-ylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-4-10(3,5-2)12-9-11-7(6-15-9)8(13)14/h1,6H,5H2,2-3H3,(H,11,12)(H,13,14) |
InChI Key |
FDBYOCPHBZXKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
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